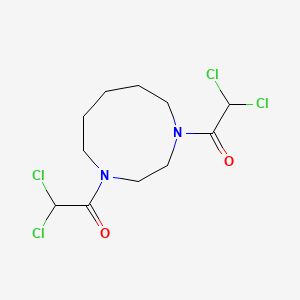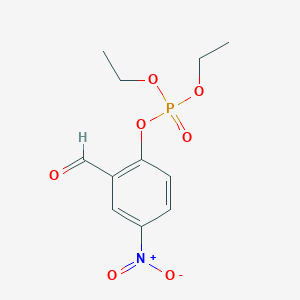
Diethyl 2-formyl-4-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-formyl-4-nitrophenyl phosphate is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a formyl group, a nitro group, and a phosphate ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-formyl-4-nitrophenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-formyl-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-formyl-4-nitrophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphate ester can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Diethyl 2-carboxy-4-nitrophenyl phosphate.
Reduction: Diethyl 2-formyl-4-aminophenyl phosphate.
Substitution: this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-formyl-4-nitrophenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including its role as a prodrug.
Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.
Wirkmechanismus
The mechanism of action of diethyl 2-formyl-4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Lacks the formyl group present in diethyl 2-formyl-4-nitrophenyl phosphate.
Diethyl 2-formylphenyl phosphate: Lacks the nitro group present in this compound.
Diethyl 2-nitrophenyl phosphate: Lacks the formyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both the formyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
150196-45-5 |
|---|---|
Molekularformel |
C11H14NO7P |
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
diethyl (2-formyl-4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H14NO7P/c1-3-17-20(16,18-4-2)19-11-6-5-10(12(14)15)7-9(11)8-13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
IZQXLPPZRBWITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



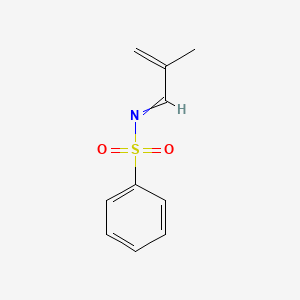
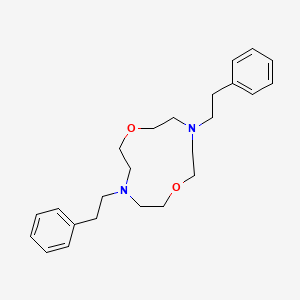

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
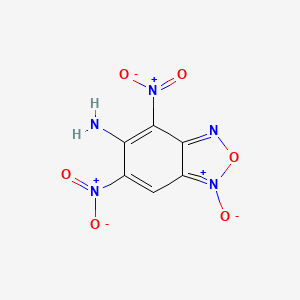
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
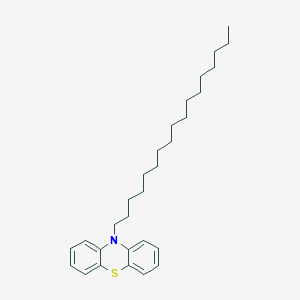
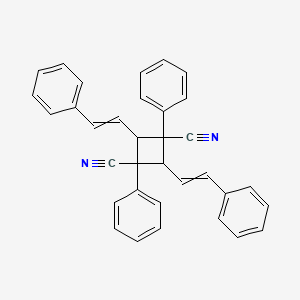

![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
